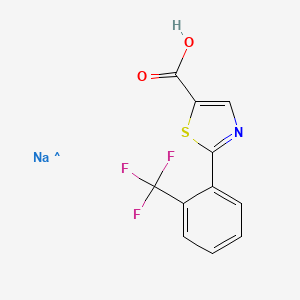

Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid

Description

Sodium 2-(2-trifluoromethylphenyl)thiazole-5-carboxylic acid is a thiazole-derived carboxylic acid salt featuring a trifluoromethyl-substituted phenyl group at the thiazole ring’s 2-position. This compound belongs to a class of heterocyclic molecules with broad applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme-inhibitory activities. Its structure combines a thiazole core (a five-membered ring containing sulfur and nitrogen) with a trifluoromethylphenyl group, enhancing lipophilicity and metabolic stability. The sodium salt form improves aqueous solubility, making it suitable for pharmaceutical formulations .

Properties

InChI |

InChI=1S/C11H6F3NO2S.Na/c12-11(13,14)7-4-2-1-3-6(7)9-15-5-8(18-9)10(16)17;/h1-5H,(H,16,17); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHOLOSTDHCVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(S2)C(=O)O)C(F)(F)F.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid typically involves the introduction of the trifluoromethyl group into the phenyl ring, followed by the formation of the thiazole ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl sulfonic acid or trifluoromethyl iodide. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a solvent like acetonitrile .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or copper, can enhance the reaction rate and yield. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired product with high purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiazole rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); often in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Thiazole derivatives, including sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid, have been studied for their anticancer properties. Research indicates that thiazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-pyridine hybrids demonstrate better anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .

The structure-activity relationship (SAR) studies reveal that modifications on the thiazole ring can enhance anticancer activity. For example, compounds with electronegative substituents at specific positions on the thiazole ring have shown improved selectivity and potency against cancer cells .

Mechanisms of Action

The mechanisms through which these compounds exert their effects often involve the induction of apoptosis and inhibition of cell proliferation. Thiazoles can interfere with cellular pathways, leading to increased rates of programmed cell death in malignant cells .

Agricultural Applications

Fungicidal Properties

This compound has been investigated for its potential as a fungicide. Research has indicated that thiazole derivatives can effectively inhibit fungal growth and are being explored as alternatives to traditional fungicides . The synthesis of related compounds has shown promising results in controlling plant pathogens, thereby enhancing crop yield and quality.

Pesticide Development

The compound's ability to inhibit specific enzymes in fungi suggests its utility in developing new pesticides that are both effective and environmentally friendly. Given the growing concern over chemical pesticide residues in food products, thiazole derivatives present a viable pathway for sustainable agricultural practices .

Material Science

Polymer Chemistry

In material science, thiazole derivatives are being explored as additives or modifiers in polymer formulations. Their unique chemical properties can enhance the thermal stability and mechanical strength of polymers. This compound can be incorporated into polymer matrices to improve performance characteristics such as heat resistance and durability .

Conductive Materials

Research into conductive polymers has also highlighted the potential role of thiazole compounds as dopants or conductive fillers. The incorporation of thiazoles into polymer systems may lead to materials with enhanced electrical conductivity, which is crucial for applications in electronics and energy storage devices .

Case Studies and Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Medicinal Chemistry | Evren et al., 2019 | Thiazole derivatives show significant anticancer activity against A549 cells. |

| Agriculture | Patent EP0650963A1 | Demonstrated fungicidal properties against common plant pathogens. |

| Material Science | RSC Advances 2021 | Enhanced thermal stability in polymer blends containing thiazole derivatives. |

Mechanism of Action

The mechanism of action of Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-5-carboxylic acid derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of sodium 2-(2-trifluoromethylphenyl)thiazole-5-carboxylic acid with analogous compounds:

Substituent Variations on the Thiazole Ring

4-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylic acid ():

- Structural Difference : A methyl group at the thiazole’s 4-position instead of hydrogen.

- Impact : Increased steric bulk and electron-donating effects from the methyl group may alter binding affinity to target proteins. This derivative demonstrated antifungal activity against Candida albicans (MIC = 8 μg/mL) .

- Synthesis : Prepared via cyclization of substituted thiobenzamides followed by hydrolysis .

2-(2-Fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid ():

- Structural Difference : Fluorine substituent at the phenyl ring’s 2-position and trifluoromethyl at the thiazole’s 4-position.

- Impact : The electron-withdrawing fluorine enhances acidity (pKa ~2.5), improving solubility in polar solvents. This compound showed anticancer activity against HepG2 cells (IC₅₀ = 12 μM) .

- 4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid (): Structural Difference: Methoxy group at the thiazole’s 4-position and a pyridinyl group at the 2-position. Impact: The pyridinyl group enables hydrogen bonding with biological targets, such as lysine ε-aminotransferase (LAT), which is critical in mycobacterial dormancy. This compound reduced persister cell formation in Mycobacterium tuberculosis by 60% at 10 μM .

Functional Group Modifications

- Febuxostat (2-(3-cyano-4-isobutyloxyphenyl)-4-methylthiazole-5-carboxylic acid) (): Structural Difference: A cyano group and isobutyloxy substituent on the phenyl ring. Impact: These groups confer potent xanthine oxidase inhibition (IC₅₀ = 0.6 nM), making it a first-line treatment for gout. Sodium 2-(2-trifluoromethylphenyl)thiazole-5-carboxylic acid lacks the cyano group, likely reducing enzyme affinity .

2-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carboxylic acid ():

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The sodium salt form of the parent acid significantly enhances solubility, a critical factor for oral bioavailability.

- Electron-withdrawing groups (e.g., trifluoromethyl) lower pKa values, increasing ionization at physiological pH and improving tissue penetration .

Biological Activity

Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazole Compounds

Thiazole derivatives are known for their diverse biological activities, including antimicrobial , antiviral , anticancer , and anti-inflammatory effects. The thiazole ring serves as a crucial pharmacophore in many therapeutic agents. Recent studies have highlighted the potential of thiazole-containing compounds in drug development, with over 18 FDA-approved drugs incorporating this scaffold .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit substantial antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study reported that certain thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus niger, suggesting that modifications in the thiazole structure can enhance antifungal activity .

Antiviral Properties

The phenylthiazole ring system has been utilized in designing antiviral agents targeting flaviviruses. Compounds similar to this compound were evaluated for their inhibitory effects on viral replication, with some showing over 50% inhibition at concentrations around 50 μM . Such findings underscore the potential of thiazole derivatives in antiviral drug development.

Anticancer Activity

Thiazole compounds have been extensively studied for their anticancer properties. This compound's structure suggests it may possess cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells, indicating promising anticancer activity . The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic potential by increasing the lipophilicity and altering the compound's interaction with cellular targets.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole compounds reveals critical insights into how structural modifications influence biological activity:

- Electron-Withdrawing Groups : The introduction of trifluoromethyl groups has been associated with increased potency against cancer cell lines due to enhanced electronic properties.

- Substituent Positioning : The positioning of substituents on the phenyl ring significantly affects the biological activity. For instance, para-substituted compounds often exhibit superior activity compared to ortho or meta substitutions .

- Hydrophobic Interactions : Molecular dynamics simulations have shown that hydrophobic interactions play a vital role in the binding affinity of these compounds to their targets, such as proteins involved in cancer proliferation .

Case Studies and Research Findings

- Antiviral Activity : A study focused on phenylthiazoles demonstrated that specific modifications led to improved metabolic stability and enhanced selectivity against viral targets. For instance, a compound exhibited an EC50 value comparable to lead compounds, indicating its potential as an antiviral agent .

- Anticancer Research : In a comprehensive study involving various thiazole derivatives, compounds were synthesized and tested against multiple cancer cell lines. Notably, one derivative showed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, highlighting its potential as a novel anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves coupling 2-(2-trifluoromethyl-phenyl)thiazole-5-carboxylic acid with sodium hydroxide under controlled pH (8–10). Key parameters include solvent choice (e.g., ethanol/water mixtures), temperature (60–80°C), and reaction time (4–6 hours). Purification via recrystallization or column chromatography is critical to isolate the sodium salt. Yield optimization requires monitoring intermediates using HPLC or LC-MS .

Q. How can the structural conformation of this compound be characterized experimentally and computationally?

- Methodological Answer : X-ray crystallography or NMR (¹H/¹³C) provides experimental structural data. Computational methods like DFT (B3LYP/6-311++G(d,p)) predict conformer stability, planar/non-planar carboxylic group orientations, and HOMO-LUMO gaps. For example, DFT analysis identified four conformers with relative energies spanning 0–29.84 kJ/mol, where planar conformers (T5CA_1, T5CA_2) dominate .

Q. What spectroscopic techniques are most effective for purity assessment and functional group identification?

- Methodological Answer : FT-IR confirms the carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups via peaks at ~1700 cm⁻¹ (C=O) and 1100–1200 cm⁻¹ (C-F). Mass spectrometry (ESI-MS) validates molecular weight, while UV-Vis spectroscopy assesses electronic transitions (e.g., π→π* in the thiazole ring) .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity in coordination chemistry or drug-target interactions?

- Methodological Answer : Smaller HOMO-LUMO gaps (~4–5 eV) enhance electrophilicity, favoring interactions with metal ions (e.g., Cu²⁺, Nd³⁺) in coordination polymers or enzyme active sites. Computational modeling (TD-DFT) predicts excited-state behavior, critical for designing photodynamic therapies or catalysts .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Address via:

- Prodrug Design : Mask the carboxylate group with esters to improve membrane permeability.

- Pharmacokinetic Profiling : Use LC-MS/MS to track metabolite formation in plasma/tissue.

- Molecular Dynamics (MD) : Simulate binding affinity shifts under physiological conditions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced enzyme inhibition (e.g., xanthine oxidase or carbonic anhydrase)?

- Methodological Answer : Systematic SAR studies involve:

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to boost enzyme affinity.

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes with target proteins.

- In Vitro Assays : Measure IC₅₀ values using spectrophotometric enzyme inhibition assays .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies (HPLC monitoring) reveal degradation pathways. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.